molecular formula C8H21Cl2N3O B1525213 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride CAS No. 1219957-57-9

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride

Cat. No. B1525213
CAS RN: 1219957-57-9
M. Wt: 246.18 g/mol
InChI Key: LCVDMJHIUWFVFH-UHFFFAOYSA-N
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Description

“2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride” is a chemical compound with the molecular formula C8H21Cl2N3O . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N3O.2ClH/c1-6(8)7(11)9-4-5-10(2)3;;/h6H,4-5,8H2,1-3H3,(H,9,11);2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.15 . It is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Antitumor Applications

A series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide demonstrated varying antitumor activities based on the substituent groups' positions, highlighting their potential in cancer research. Notably, 5-substituted derivatives exhibited high antileukemic activity, with specific derivatives showing selectivity toward human colon carcinoma lines. This indicates a promising avenue for developing targeted cancer therapies (Rewcastle et al., 1986; Denny et al., 1987).

Polymer Science

In the realm of polymer science, the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has been explored for creating novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, opening new paths for smart material design (Bütün et al., 2001).

Material Corrosion Inhibition

A series of [(2-dimethylamino)ethylamino]methylidene-1,3-dicarbonyl compounds were synthesized and demonstrated high corrosion inhibition efficiency for mild steel in hydrochloric acid medium. This research contributes to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal components in various industrial applications (Bazhin et al., 2013).

Biodegradable Polymers

Research on synthesizing monomers with amino acid residues and creating polyesteramides containing peptide linkages opens up possibilities for producing polymers with potential agricultural or biomedical applications. These polymers' biodegradability, facilitated by enzyme hydrolysis, aligns with the growing demand for environmentally friendly materials (Fan et al., 2000).

Alzheimer's Disease Imaging

The use of 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) in conjunction with positron emission tomography offers a non-invasive technique to monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This advancement is critical for early diagnosis and monitoring the effectiveness of treatments (Shoghi-Jadid et al., 2002).

Safety and Hazards

The compound is classified as an irritant . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-8(2,9)7(12)10-5-6-11(3)4;;/h5-6,9H2,1-4H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVDMJHIUWFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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